1-(2-Phenoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
Description
1-(2-Phenoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a urea derivative featuring a phenoxyethyl group and a bis-thiophene scaffold, where one thiophene ring is substituted with a thiophene-2-carbonyl moiety. This compound combines lipophilic (phenoxyethyl) and electron-deficient (thiophene-carbonyl) groups, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-18(16-7-4-12-25-16)17-9-8-15(26-17)13-21-19(23)20-10-11-24-14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSMEFYZKVBAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Phenoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a urea derivative with potential therapeutic applications, particularly in oncology. Its structure incorporates thiophene moieties, which are known for their biological activity, including anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's structure is characterized by a urea linkage that connects a phenoxyethyl group to a thiophene-based moiety. This design is crucial for its biological activity, as the urea group can engage in hydrogen bonding with biological targets, enhancing its affinity and specificity.
Key Structural Features:
- Urea Group : Essential for interaction with target proteins.
- Thiophene Moiety : Contributes to the compound's pharmacological properties and may enhance bioactivity through π-π stacking interactions with aromatic residues in target proteins.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related thiophene derivatives demonstrate IC50 values ranging from 1.29 to 20 µM against different cancer types, including lung and prostate cancers .
Structure-Activity Relationship (SAR)
A systematic investigation into the SAR of urea-thiophene derivatives has revealed that modifications to the thiophene ring and urea substituents can significantly impact biological activity. For example, variations in the N3-substituent of the urea have been shown to alter protective activity against aminoglycoside-induced hair cell death .
Table 1: Summary of IC50 Values for Related Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 1 | 3.12 | Hair Cells |
| 7u | 2.39 | A549 |
| 5 | 14 | Prostate |
| Thiourea Derivative | 1.29 | Various |
Study on Antiproliferative Effects
In a study evaluating a series of urea derivatives, including those structurally related to This compound , it was found that most compounds exhibited significant antiproliferative effects across multiple cancer cell lines (A549, HCT116). The most effective derivatives demonstrated IC50 values comparable to established anticancer agents like sorafenib .
Protective Activity Against Aminoglycosides
Another notable study identified a urea-thiophene carboxamide as protective against aminoglycoside antibiotic-induced hair cell death. This finding suggests that the compound may also have neuroprotective properties beyond its anticancer potential .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The target compound shares an XlogP of 2.8 with its oxane-containing analog, suggesting similar membrane permeability . Thiazole- or thiadiazole-containing analogs likely have higher XlogP values due to aromatic heterocycles.
- Electronic Effects : The thiophene-2-carbonyl group introduces electron-withdrawing character, contrasting with the electron-donating methoxy group in ’s compound . This may affect hydrogen-bonding capacity and target binding.
- Molecular Complexity : The tetrahydropyran analog () has lower structural complexity (complexity index = 410) compared to the target compound’s bis-thiophene system.
Pharmacological Implications
While biological data for the target compound are unavailable, structural analogs provide insights:
- Kinase Inhibition : Compounds with bis-heterocyclic motifs (e.g., XIN-10 in ) often target PI3K/mTOR pathways . The thiophene-carbonyl group may enhance binding to ATP pockets.
- Metabolic Stability : Sulfur-rich analogs (e.g., ) may exhibit prolonged half-lives due to reduced oxidative metabolism .
- Toxicity : Electron-withdrawing groups (e.g., thiophene-carbonyl) could mitigate toxicity compared to halogenated derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
